

# 2-(4-Methylphenyl)-2-oxoethyl thiocyanate molecular structure

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)-2-oxoethyl  
thiocyanate

Cat. No.: B1586648

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An In-depth Technical Guide on the Molecular Structure of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This technical guide provides a comprehensive analysis of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**, a molecule of significant interest in synthetic and medicinal chemistry. As a bifunctional compound, its unique structural features, comprising a reactive  $\alpha$ -thiocyanato ketone moiety, render it a versatile precursor for the synthesis of various heterocyclic systems. This document elucidates the core molecular structure, details validated protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery. The methodologies and mechanistic discussions are grounded in established chemical principles, offering field-proven insights for researchers aiming to leverage this compound in their work.

## Introduction: The Chemical Versatility of $\alpha$ -Keto Thiocyanates

**2-(4-Methylphenyl)-2-oxoethyl thiocyanate** belongs to the  $\alpha$ -keto thiocyanate class of organic compounds. The defining feature of this class is the presence of a thiocyanate (-SCN)

group attached to the carbon atom alpha to a carbonyl group. This arrangement creates a highly reactive electrophilic center, making these compounds valuable building blocks in organic synthesis. The dual reactivity of the carbonyl and thiocyanate functionalities allows for a diverse range of chemical transformations, most notably in the construction of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in numerous pharmacologically active molecules. The 4-methylphenyl (p-tolyl) group in the specified molecule provides a lipophilic aromatic moiety, which can be crucial for molecular recognition and binding in biological systems.

## Elucidation of the Molecular Structure

A fundamental understanding of the molecular architecture of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** is paramount for predicting its chemical behavior and designing synthetic strategies.

## 2D Chemical Structure and Connectivity

The molecule consists of a central ethyl chain. One carbon is part of a carbonyl group, which is attached to a 4-methylphenyl ring. The other carbon (the  $\alpha$ -carbon) is bonded to a thiocyanate group.

Caption: 2D molecular structure of **2-(4-Methylphenyl)-2-oxoethyl thiocyanate**.

## Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. This information is critical for handling, storage, and experimental design.

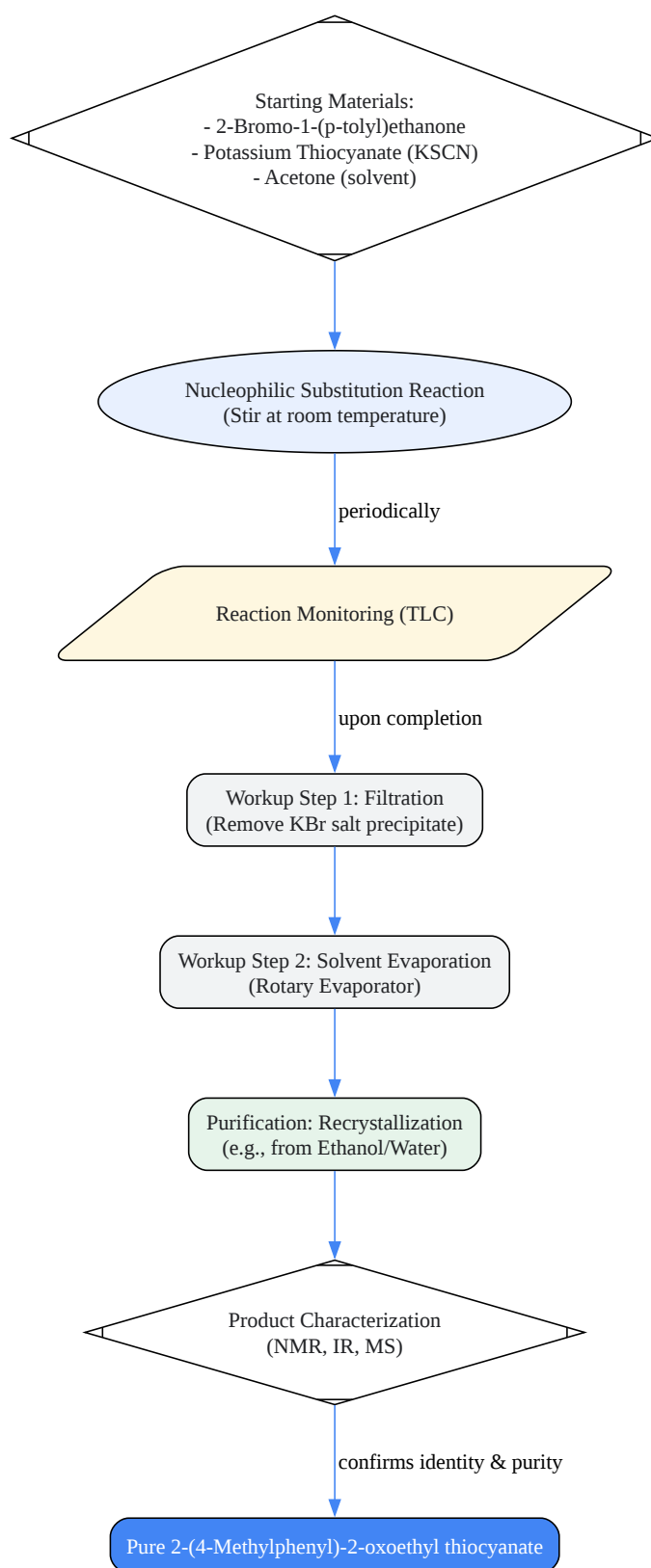
Property	Data
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NOS
Molecular Weight	191.25 g/mol
Appearance	Typically an off-white to pale yellow solid
Melting Point	Not consistently reported; requires experimental verification
Solubility	Generally soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and insoluble in water.

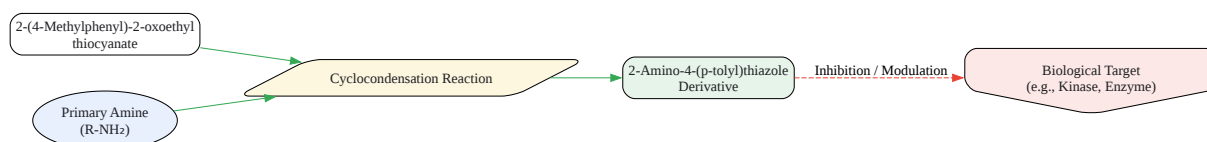
## Synthesis and Characterization: A Validated Protocol

The most common and reliable method for synthesizing **2-(4-Methylphenyl)-2-oxoethyl thiocyanate** is through the nucleophilic substitution of an  $\alpha$ -haloketone with a thiocyanate salt. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

## Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined in the following workflow.





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